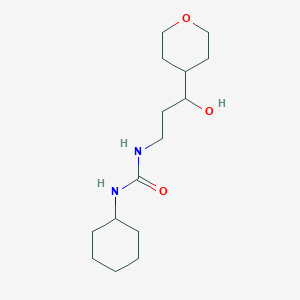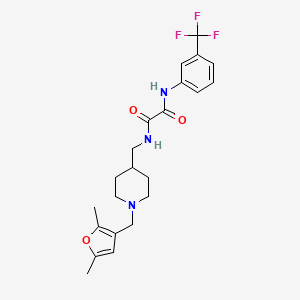
1-cyclohexyl-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is also known as CHDP or cyclohexylpropyltetrahydropyran urea, and it has been synthesized using different methods.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities
- A study explored the synthesis of new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles derived from urea. These compounds exhibited significant antimicrobial activity and in vitro cytotoxicity against various cancer cell lines, highlighting their potential in developing new therapeutic agents (El-Sawy et al., 2013).
Oxidative Transformations
- Another study investigated the oxidation of cyclohexane using a urea-H2O2 vanadium complex, demonstrating the compound's role in facilitating oxidative transformations to yield cyclohexanol, which is valuable in industrial chemistry (Shul’pin & Süss-Fink, 1995).
Synthesis of Heterocycles
- Research on the regioselective cyclohexadiene annulation to enamines with alkynylcarbene complexes highlighted the synthesis of complex steroid-like molecules, demonstrating the utility of urea derivatives in constructing novel organic scaffolds (Aumann, Meyer, & Fröhlich, 1996).
Catalysis and Organic Synthesis
- A study presented a simple, eco-friendly synthesis of diverse functionalized pyrans using urea as a catalyst, underscoring its utility in promoting multicomponent reactions at room temperature (Brahmachari & Banerjee, 2014).
Gelation and Material Science
- The rheology, morphology, and gelation properties of a low molecular weight salt hydrogelator were investigated, showing how urea derivatives can influence physical properties and applications in material science (Lloyd & Steed, 2011).
Propriétés
IUPAC Name |
1-cyclohexyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c18-14(12-7-10-20-11-8-12)6-9-16-15(19)17-13-4-2-1-3-5-13/h12-14,18H,1-11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBOQDFJWNYKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCC(C2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2740420.png)

![4-Methyl-8-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2740423.png)

![Phenyl 2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethyl ether](/img/structure/B2740427.png)

![4-{3-[4-(Fluorosulfonyl)phenyl]-5-phenyl-2-pyrazolinyl}benzenesulfonamide](/img/structure/B2740429.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2740433.png)
![5-amino-N-(3,4-dimethylphenyl)-1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2740435.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2740436.png)
![5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)
![N-(3,4-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2740440.png)
